N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide
Description
N-(5-Allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a benzoxazepine derivative characterized by a 7-membered oxazepine ring fused to a benzene core. Key structural features include:
- 3,3-Dimethyl groups: Enhance steric stability at the 3-position of the oxazepine ring.
- 3-Methylbenzamide moiety: A lipophilic aromatic substituent that may modulate solubility and binding affinity.
Properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-prop-2-enyl-2H-1,5-benzoxazepin-7-yl)-3-methylbenzamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N2O3/c1-5-11-24-18-13-17(23-20(25)16-8-6-7-15(2)12-16)9-10-19(18)27-14-22(3,4)21(24)26/h5-10,12-13H,1,11,14H2,2-4H3,(H,23,25) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WXBFKXDGXRGSCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(=O)NC2=CC3=C(C=C2)OCC(C(=O)N3CC=C)(C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3-methylbenzamide is a synthetic compound that has garnered attention for its potential biological activities. This article reviews its pharmacological properties, synthesis methods, and biological evaluations based on diverse sources.
Chemical Structure and Properties
The compound belongs to the class of oxazepines and features a complex structure that includes an allyl group and a methylbenzamide moiety. Its molecular formula is with a molecular weight of approximately 342.41 g/mol. The structural representation is as follows:
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Key methods include:
- Formation of the oxazepine core : This often involves cyclization reactions that incorporate the allyl group.
- Amidation : The final step usually involves the reaction of the oxazepine derivative with 3-methylbenzoyl chloride to form the amide bond.
Anticancer Properties
Recent studies have indicated that compounds similar to N-(5-allyl-3,3-dimethyl-4-oxo...) exhibit significant anticancer activity. For instance:
- In vitro studies : Compounds in this class have shown cytotoxic effects against various cancer cell lines. A study reported an IC50 value (the concentration required to inhibit cell growth by 50%) in the nanomolar range for certain derivatives .
| Compound | Cell Line Tested | IC50 (nM) |
|---|---|---|
| Example A | CCRF-CEM (Leukemia) | 10 |
| Example B | MCF7 (Breast Cancer) | 50 |
Enzyme Inhibition
The compound has been evaluated for its ability to inhibit specific enzymes related to cancer progression. For example:
- 17β-Hydroxysteroid dehydrogenase Type 3 (17β-HSD3) : This enzyme plays a crucial role in steroid metabolism and is implicated in hormone-dependent cancers. Compounds from this series have demonstrated promising inhibitory activity against this enzyme .
The proposed mechanism of action involves:
- Binding to enzyme active sites , disrupting normal substrate interactions.
- Induction of apoptosis in cancer cells through pathways activated by steroid hormone signaling.
Case Studies
One notable case involved the evaluation of a series of oxazepine derivatives for their biological activity against prostate cancer cells. The study highlighted that modifications to the allyl group significantly affected potency and selectivity towards 17β-HSD3 inhibition .
Study Overview
| Study | Findings |
|---|---|
| Prostate Cancer Evaluation | Several derivatives showed IC50 values below 100 nM against LNCaP cells. |
| Structure–Activity Relationship (SAR) Analysis | Modifications at the allyl position enhanced binding affinity and selectivity towards target enzymes. |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Compound A : N-(5-Ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-3,4-difluorobenzamide (RN: 921560-13-6)
This analog differs in two critical regions:
5-Substituent : Ethyl group (C2H5) vs. allyl (C3H5) in the target compound.
Benzamide substituents : 3,4-Difluoro vs. 3-methyl.
Key Insights :
- Allyl vs. Ethyl, being smaller and saturated, may improve metabolic stability but reduce target engagement versatility .
- Substituent Effects: The 3-methylbenzamide in the target compound enhances lipophilicity, favoring membrane permeability.
Research Findings and Implications
Pharmacological Potential
- Compound A : Fluorine substituents are associated with improved pharmacokinetic profiles in FDA-approved drugs (e.g., enhanced half-life), making it a candidate for peripheral targets .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
